molecular formula C8H17ClO B13202789 1-Chloro-2-methyl-4-(propan-2-yloxy)butane

1-Chloro-2-methyl-4-(propan-2-yloxy)butane

Cat. No.: B13202789
M. Wt: 164.67 g/mol
InChI Key: WTLANTCXMDFSDP-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-(propan-2-yloxy)butane is an organic compound with the molecular formula C8H17ClO It is a chlorinated hydrocarbon with an ether functional group

Preparation Methods

The synthesis of 1-Chloro-2-methyl-4-(propan-2-yloxy)butane can be achieved through several routes. One common method involves the reaction of 1-chloro-2-methylbutane with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of isopropanol reacts with the chlorinated hydrocarbon to form the desired ether compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1-Chloro-2-methyl-4-(propan-2-yloxy)butane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-methyl-4-(propan-2-yloxy)butane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and other functionalized compounds.

    Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems, including their metabolism and potential toxicological effects.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-4-(propan-2-yloxy)butane involves its interaction with various molecular targets. The chlorine atom can act as a leaving group in substitution reactions, allowing the compound to participate in nucleophilic substitution mechanisms. The ether functional group can also engage in hydrogen bonding and other interactions with biological molecules, influencing its behavior in biological systems.

Comparison with Similar Compounds

1-Chloro-2-methyl-4-(propan-2-yloxy)butane can be compared with other similar compounds such as:

    1-Chloro-2-methylpropane: This compound lacks the ether functional group and has different reactivity and applications.

    2-Chloro-2-methylpropane: Similar in structure but with the chlorine atom on a different carbon, leading to different chemical properties.

    1-Chloro-4-methyl-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical behavior and applications.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-2-methyl-4-propan-2-yloxybutane

InChI

InChI=1S/C8H17ClO/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

WTLANTCXMDFSDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)CCl

Origin of Product

United States

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